![molecular formula C11H10N2O4 B1328965 [(3R)-2,5-ジオキソ-2,3,4,5-テトラヒドロ-1H-1,4-ベンゾジアゼピン-3-イル]酢酸 CAS No. 1217717-66-2](/img/structure/B1328965.png)
[(3R)-2,5-ジオキソ-2,3,4,5-テトラヒドロ-1H-1,4-ベンゾジアゼピン-3-イル]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid is a chemical compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
科学的研究の応用
Gastrointestinal Disorders
One significant area of application for [(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid is in the treatment of gastrointestinal disorders. Research has indicated that compounds within the benzodiazepine class can act as antagonists to gastrin/CCK-B receptors. For instance, certain derivatives have shown effectiveness in inhibiting gastric acid secretion in animal models . This suggests potential therapeutic roles in conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Neuroprotective Effects
Emerging research suggests that benzodiazepine derivatives may exhibit neuroprotective effects against neurodegenerative diseases. The ability of these compounds to influence GABAergic transmission could be pivotal in protecting neuronal cells from excitotoxicity and oxidative stress . While direct evidence for [(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid is still under exploration, similar compounds have shown promise in preclinical models.
Case Study 1: Gastric Acid Secretion Inhibition
A study evaluated the effects of a derivative closely related to [(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid on gastric acid secretion using Heidenhain pouch dogs. The compound demonstrated a significant dose-dependent inhibition of pentagastrin-induced gastric acid secretion with an effective dose (ED50) of approximately 21 nmol/kg when administered orally .
Case Study 2: Anxiolytic Activity
In a controlled trial involving various benzodiazepine derivatives with similar structures to [(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid, researchers observed notable anxiolytic effects in rodent models. The compounds effectively reduced anxiety-like behaviors in elevated plus maze tests and open field tests .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a suitable benzoyl chloride in the presence of a base to form the benzodiazepine ring system. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of [(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.
作用機序
The mechanism of action of [(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate the activity of neurotransmitters, leading to its pharmacological effects. The pathways involved include the enhancement of GABAergic transmission, which results in anxiolytic and sedative effects.
類似化合物との比較
[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid can be compared with other benzodiazepine derivatives, such as diazepam and lorazepam. While all these compounds share a common benzodiazepine core, [(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid is unique due to its specific substituents and stereochemistry, which may result in different pharmacological profiles and applications.
List of Similar Compounds
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
These compounds are widely used in clinical settings for their anxiolytic, sedative, and anticonvulsant properties, but each has unique characteristics that make them suitable for different therapeutic applications.
生物活性
[(3R)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to the benzodiazepine class and has garnered attention for its potential therapeutic applications in various fields, particularly in neurology and oncology.
Chemical Structure and Properties
The molecular formula of [(3R)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid is C₁₁H₁₀N₂O₄ with a molecular weight of approximately 218.21 g/mol. Its structure includes a benzodiazepine core that is known for its interaction with GABA-A receptors in the central nervous system.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀N₂O₄ |
Molecular Weight | 218.21 g/mol |
CAS Number | 1217717-66-2 |
Hazard Classification | Irritant |
The biological activity of this compound primarily arises from its ability to modulate neurotransmitter systems. The benzodiazepine component enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA-A receptors. This action results in anxiolytic, sedative, and muscle relaxant effects. Additionally, the compound may interact with various enzymes and receptors involved in cellular signaling pathways, potentially influencing cell proliferation and survival.
Biological Activity Studies
Research has demonstrated that [(3R)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid exhibits several biological activities:
- GABAergic Modulation : Enhances GABAergic transmission leading to potential anxiolytic effects.
- Enzyme Inhibition : Preliminary studies suggest inhibitory effects on specific enzymes relevant to disease pathways.
- Anticancer Potential : The dual structure may allow for interactions with molecular targets associated with cancer cell proliferation.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: Neurological Disorders
In a study investigating the anxiolytic properties of benzodiazepine derivatives, [(3R)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid was shown to significantly reduce anxiety-like behaviors in animal models. The mechanism was attributed to enhanced GABA receptor activity.
Case Study 2: Cancer Research
Another study focused on the compound's interactions with cancer cell lines demonstrated that it could inhibit cell growth and induce apoptosis in certain types of cancer cells. This suggests a potential role as an anticancer agent through its enzyme inhibition properties.
Comparative Analysis
To better understand the unique attributes of [(3R)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid compared to other similar compounds:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
[(3R)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid | Benzodiazepine core | Dual mechanism involving GABAergic modulation and enzyme inhibition |
7-Methylquinazoline | Quinazoline base | Simpler structure without benzodiazepine component |
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine | Similar core structure | Different functional groups |
特性
IUPAC Name |
2-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9(15)5-8-11(17)12-7-4-2-1-3-6(7)10(16)13-8/h1-4,8H,5H2,(H,12,17)(H,13,16)(H,14,15)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZADUWCGARVTQN-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N[C@@H](C(=O)N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。